butyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
BUTYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of chromene derivatives. . This compound is characterized by the presence of a chromene core, which is fused with a benzoate moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of BUTYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves several steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromene ring . The resulting chromene derivative is then subjected to further functionalization to introduce the amido and benzoate groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
BUTYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the chromene ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions include various substituted chromene derivatives with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of BUTYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase, which play crucial roles in neurotransmitter regulation and signal transduction . Additionally, it can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation . These interactions contribute to its diverse biological activities and therapeutic potential.
Comparison with Similar Compounds
BUTYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can be compared with other chromene derivatives, such as:
BUTYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE: Similar in structure but with a different substitution pattern on the chromene ring.
BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE: Contains additional methyl groups, which may influence its biological activity and chemical reactivity.
The uniqueness of BUTYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C22H21NO5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
butyl 4-[(7-methyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H21NO5/c1-3-4-11-27-22(26)15-6-8-16(9-7-15)23-21(25)20-13-18(24)17-10-5-14(2)12-19(17)28-20/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,25) |
InChI Key |
NCMWAIBMUTYNEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C |
Origin of Product |
United States |
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